molecular formula C24H25NO4 B2413214 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid CAS No. 2287290-07-5

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B2413214
CAS No.: 2287290-07-5
M. Wt: 391.467
InChI Key: XHMRSMWKZRLGIV-UHFFFAOYSA-N
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Description

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis, particularly in peptide chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group with the Fmoc group, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability while maintaining the quality and purity of the final product. High vacuum techniques and advanced purification methods, such as chromatography, are often employed to achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like piperidine for Fmoc deprotection. The reaction conditions are carefully controlled to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group plays a crucial role in protecting the amine functionality during synthetic processes, allowing for selective reactions to occur. The spirocyclic structure contributes to the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other Fmoc-protected compounds and enhances its utility in various synthetic applications .

Properties

IUPAC Name

7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)16-13-24(14-16)9-11-25(12-10-24)23(28)29-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,16,21H,9-15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMRSMWKZRLGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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